Butyl (4-formylphenyl)carbamate
Description
Contextualization within Modern Organic Synthesis
In modern organic synthesis, the strategic use of molecules with multiple, selectively reactive functional groups is paramount for the efficient construction of complex target molecules. Butyl (4-formylphenyl)carbamate fits this description perfectly, possessing two key functional groups with orthogonal reactivity: the aldehyde and the carbamate (B1207046).
The carbamate group is widely recognized as a crucial protecting group for amines. Specifically, N-aryl carbamates serve to moderate the reactivity of the aniline (B41778) nitrogen, preventing it from undergoing unwanted side reactions while other parts of the molecule are being chemically altered. The butyl group in this carbamate, as opposed to the more common tert-butyl or benzyl (B1604629) groups, offers different characteristics in terms of stability and conditions required for its removal.
The aldehyde group is one of the most versatile functional groups in organic chemistry. It serves as an electrophilic site, readily participating in a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, Wittig reactions, aldol (B89426) condensations, reductive aminations, and oxidations to form a carboxylic acid. The presence of both the aldehyde and the protected amine on the same aromatic scaffold allows for a stepwise and controlled synthetic sequence.
Role as a Versatile Synthetic Precursor
The true value of this compound lies in its potential as a versatile synthetic precursor or building block. Its bifunctional nature allows it to act as a molecular linchpin, connecting different chemical fragments or serving as a foundation upon which to build molecular complexity.
Synthetic Utility of the Aldehyde Group:
Reductive Amination: The formyl group can be reacted with a primary or secondary amine to form an imine, which is then reduced in situ to yield a more complex secondary or tertiary amine.
Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid, introducing a new functional group, or reduced to an alcohol, providing a site for ether or ester linkages.
C-C Bond Formation: It can undergo various olefination reactions (like the Wittig reaction) to form alkenes or react with organometallic reagents (like Grignard reagents) to produce secondary alcohols.
Synthetic Utility of the Carbamate Group:
Amine Protection: The primary role of the butyl carbamate group is to protect the aniline nitrogen. Carbamates are generally stable under a range of reaction conditions used to modify the aldehyde. nih.gov
Deprotection: The N-H bond of the carbamate can be deprotonated to allow for N-alkylation or N-arylation, further functionalizing the nitrogen atom before the protecting group is removed.
Directed Ortho-Metalation: In some N-aryl carbamate systems, the carbamate group can direct metalation to the ortho position on the aromatic ring, allowing for the introduction of a third substituent.
The interplay of these two groups allows a synthetic chemist to first perform a series of transformations on the aldehyde moiety and then, in a later step, deprotect the carbamate to reveal the free aniline. This free amine can then undergo its own set of reactions, such as diazotization, acylation, or use in the synthesis of heterocyclic compounds.
Historical Development and Emerging Research Trajectories
The historical development and specific research focus on this compound are not extensively documented in mainstream chemical literature. Much of the research in this area has centered on related compounds, particularly its isomer, tert-butyl (4-formylphenyl)carbamate. nih.gov The preference for the tert-butyl (Boc) group in synthetic chemistry is well-established, primarily due to its high stability under many conditions and its clean removal under moderately acidic conditions.
The study of carbamates, in general, has a rich history, beginning with their use in agriculture and expanding significantly into medicinal chemistry and materials science. nih.govmdpi.com Carbamate derivatives are integral to many pharmaceuticals and are fundamental in the production of polyurethanes. mdpi.com
While dedicated research on this compound is sparse, emerging research trajectories can be inferred from its structure. There is growing interest in developing new classes of bioactive compounds and functional materials. The "4-aminobenzaldehyde" core structure, which is revealed after the removal of the butyl carbamate group, is a component of various dyes, polymers, and pharmacologically active agents. Therefore, this compound represents a potential, albeit less-explored, precursor for these applications. Future research could focus on exploiting the specific properties conferred by the n-butyl group on solubility, crystallinity, or biological activity in target molecules derived from this precursor. Studies comparing the synthetic utility and physical properties of n-butyl carbamates versus other carbamates could also illuminate new applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
81263-46-9 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
butyl N-(4-formylphenyl)carbamate |
InChI |
InChI=1S/C12H15NO3/c1-2-3-8-16-12(15)13-11-6-4-10(9-14)5-7-11/h4-7,9H,2-3,8H2,1H3,(H,13,15) |
InChI Key |
XEQSSVASDFEDAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Methodologies for the Synthesis of Butyl 4 Formylphenyl Carbamate
Direct Carbamoylation Approaches
Direct carbamoylation involves the formation of the carbamate (B1207046) linkage on a molecule that already contains the formyl group. This is a common and straightforward approach to synthesizing N-aryl carbamates.
A prevalent method for synthesizing Butyl (4-formylphenyl)carbamate involves the direct acylation of 4-aminobenzaldehyde (B1209532). In this reaction, the amino group of 4-aminobenzaldehyde nucleophilically attacks a suitable N-butoxycarbonylating agent. A common reagent for this transformation is butyl chloroformate. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct formed during the reaction. The choice of solvent and base is crucial for optimizing the reaction yield and purity of the final product.
A typical procedure involves dissolving 4-aminobenzaldehyde in a suitable solvent, such as dichloromethane (B109758) or tetrahydrofuran, followed by the addition of a base. Butyl chloroformate is then added, often dropwise at a reduced temperature to control the exothermic nature of the reaction. After the reaction is complete, the product is isolated through standard workup procedures, which may include aqueous extraction and purification by chromatography or recrystallization.
Oxidation-Based Synthetic Strategies
An alternative and widely used strategy for the synthesis of this compound is the oxidation of a corresponding alcohol precursor. This approach involves the initial synthesis of Butyl (4-(hydroxymethyl)phenyl)carbamate, which is then oxidized to the target aldehyde. This two-step process offers advantages in certain synthetic contexts, particularly when the starting materials are more readily available or when milder reaction conditions are required.
The precursor, Butyl (4-(hydroxymethyl)phenyl)carbamate, can be prepared by the reaction of 4-aminobenzyl alcohol with butyl chloroformate under basic conditions, analogous to the direct carbamoylation of 4-aminobenzaldehyde.
Once Butyl (4-(hydroxymethyl)phenyl)carbamate is obtained, the benzylic alcohol is selectively oxidized to the corresponding aldehyde. Several oxidizing agents can be employed for this transformation, with the choice often depending on the desired selectivity, reaction scale, and tolerance of other functional groups.
Manganese dioxide (MnO₂) is a mild and selective oxidizing agent commonly used for the oxidation of allylic and benzylic alcohols to their corresponding aldehydes or ketones. The reaction is heterogeneous, as MnO₂ is an insoluble solid. The oxidation of Butyl (4-(hydroxymethyl)phenyl)carbamate is typically performed by stirring the alcohol with an excess of activated MnO₂ in a suitable organic solvent, such as dichloromethane, chloroform, or acetone, at room temperature.
The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the solid MnO₂ is simply removed by filtration, and the desired product, this compound, is obtained after evaporation of the solvent. The ease of workup is a significant advantage of this method. The efficiency of the oxidation can be dependent on the activity of the manganese dioxide used.
| Reactant | Reagent | Solvent | Product | Typical Conditions |
| Butyl (4-(hydroxymethyl)phenyl)carbamate | Manganese Dioxide (MnO₂) | Dichloromethane | This compound | Room Temperature, Stirring |
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and efficient method for oxidizing primary alcohols to aldehydes. The oxidation of Butyl (4-(hydroxymethyl)phenyl)carbamate using DMP is typically carried out in chlorinated solvents like dichloromethane at room temperature.
The reaction is known for its high yields, rapid reaction times, and compatibility with a wide range of functional groups. A slight excess of the DMP reagent is usually employed. The workup typically involves quenching the reaction with a solution of sodium thiosulfate (B1220275) to reduce the iodine byproducts, followed by extraction and purification. The mild conditions of the Dess-Martin oxidation make it a valuable tool, especially for sensitive substrates.
| Reactant | Reagent | Solvent | Product | Typical Conditions |
| Butyl (4-(hydroxymethyl)phenyl)carbamate | Dess-Martin Periodinane (DMP) | Dichloromethane | This compound | Room Temperature, Stirring |
Oxidation of N-Boc-4-aminobenzyl Alcohol
Photocatalytic and Metal-Catalyzed Synthetic Routes
While classical methods dominate the synthesis of this compound, modern synthetic chemistry is increasingly exploring photocatalytic and advanced metal-catalyzed routes for such transformations. These methods often promise greener reaction conditions, higher efficiency, and novel reactivity.
For the synthesis of aryl aldehydes and carbamates, various metal-catalyzed cross-coupling and oxidation reactions have been developed. For instance, palladium-catalyzed carbonylation reactions of aryl halides in the presence of an amine and a reducing agent could potentially be adapted for the synthesis of this compound. Similarly, photocatalytic methods employing semiconductor or molecular photocatalysts could enable the selective oxidation of the corresponding alcohol or even the direct C-H functionalization of a suitable precursor under mild light-induced conditions.
Research in this area is ongoing, and while specific, well-established photocatalytic or bespoke metal-catalyzed routes for the direct synthesis of this compound are not yet widespread in the literature, the principles of modern catalysis represent a promising future direction for the synthesis of this and related compounds.
Copper(II)-Photocatalyzed Decarboxylative Oxygenation Pathways
A contemporary approach to synthesizing aldehydes involves the photocatalytic decarboxylation of carboxylic acids. This method utilizes the power of visible light to drive a copper-catalyzed reaction that converts a carboxylic acid precursor into a one-carbon shorter aldehyde, using molecular oxygen as a green and sustainable oxidant. rsc.orgcapes.gov.br
The proposed synthetic route to this compound via this pathway would begin with a precursor such as N-(4-((butoxycarbonyl)amino)phenyl)acetic acid. The core of this process is the concept of light-induced homolysis. organic-chemistry.orgnih.gov The reaction is initiated by the formation of a copper(II)-carboxylate complex from the starting material and a copper(II) salt. organic-chemistry.org Upon irradiation with visible light (e.g., 367 nm), this complex undergoes a ligand-to-metal charge transfer (LMCT), leading to the homolytic cleavage of the copper-oxygen bond and the generation of a carboxyl radical. organic-chemistry.org
This carboxyl radical rapidly undergoes decarboxylation, releasing carbon dioxide and forming a benzylic radical. This radical is then efficiently trapped by molecular oxygen (O₂) from the atmosphere to form a peroxyl radical. organic-chemistry.org Subsequent reaction steps, facilitated by the copper catalyst cycling between its Cu(I) and Cu(II) oxidation states, convert this intermediate into the final aldehyde product, this compound. organic-chemistry.org The use of specific ligands, such as neocuproine, can be crucial in modulating the geometry and reactivity of the copper complex, thereby favoring the desired reaction pathway. organic-chemistry.org
While specific data for the synthesis of this compound using this method is not prominently documented, the efficiency of photocatalyzed decarboxylative reactions on analogous N-arylglycine derivatives has been demonstrated for other transformations, suggesting the viability of this approach. rsc.orgresearchgate.net The table below presents representative conditions and outcomes for similar photocatalytic decarboxylative coupling reactions.
Table 1: Representative Conditions for Photocatalyzed Decarboxylative Coupling of N-Aryl Glycine Derivatives This data is based on analogous reactions and serves to illustrate the typical efficiency and conditions of this methodology.
| Entry | N-Aryl Glycine Derivative | Coupling Partner | Photocatalyst | Solvent | Yield (%) |
| 1 | N-Phenylglycine | Allylsulfone | fac-[Ir(ppy)₃] | DMSO | 85 |
| 2 | N-(4-Methoxyphenyl)glycine | Allylsulfone | fac-[Ir(ppy)₃] | DMSO | 92 |
| 3 | N-(4-Chlorophenyl)glycine | Allylsulfone | fac-[Ir(ppy)₃] | DMSO | 78 |
| 4 | N-Phenylglycine | Phenylacetylene | [Ru(bpy)₃]Cl₂/CuI | DMF | 82 |
Nickel-Catalyzed Carbonylation/Carbamatation Reactions from Bromoarene Precursors
An alternative and powerful strategy for forming C-N bonds involves nickel-catalyzed cross-coupling reactions. To synthesize this compound, a plausible route is the N-arylation of butyl carbamate with a suitable bromoarene precursor, namely 4-bromobenzaldehyde (B125591). organic-chemistry.org This approach leverages a photosensitized nickel catalysis system to directly construct the target N-aryl carbamate. organic-chemistry.org
The reaction typically employs a nickel(II) salt, such as NiCl₂·glyme, as the catalyst precursor, an iridium-based photoredox catalyst like [Ir(ppy)₂(dtbbpy)]PF₆, and a suitable ligand, often a bipyridine derivative. organic-chemistry.org The process is initiated by the visible-light excitation of the photoredox catalyst, which then reduces the Ni(II) species to a more reactive Ni(0) or Ni(I) state. This low-valent nickel species undergoes oxidative addition with the aryl bromide (4-bromobenzaldehyde). nih.gov
The resulting arylnickel(II) complex then coordinates with the deprotonated butyl carbamate (formed in situ with a base such as Cs₂CO₃). The final step is a reductive elimination from this complex, which forms the desired C-N bond of this compound and regenerates the active nickel catalyst to complete the catalytic cycle. nih.gov This methodology is noted for its high efficiency and broad substrate scope, offering a viable alternative to traditional palladium-catalyzed Buchwald-Hartwig aminations for carbamate synthesis. organic-chemistry.org
The table below summarizes typical results for the nickel-catalyzed N-arylation of carbamates with various aryl bromides, illustrating the general effectiveness of this synthetic method. organic-chemistry.org
Table 2: Nickel-Catalyzed N-Arylation of Carbamates with Aryl Bromides This data is based on analogous reactions and serves to illustrate the typical efficiency and conditions of this methodology.
| Entry | Aryl Bromide | Carbamate | Ni-Catalyst/Ligand | Base | Yield (%) |
| 1 | 4-Bromobenzonitrile | Boc-NH₂ | NiCl₂·glyme / dtbbpy | Cs₂CO₃ | 95 |
| 2 | 4-Bromoacetophenone | Boc-NH₂ | NiCl₂·glyme / dtbbpy | Cs₂CO₃ | 92 |
| 3 | 1-Bromo-4-fluorobenzene | Cbz-NH₂ | NiCl₂·glyme / dtbbpy | Cs₂CO₃ | 85 |
| 4 | 3-Bromopyridine | Boc-NH₂ | NiCl₂·glyme / dtbbpy | Cs₂CO₃ | 88 |
Comparative Analysis of Synthetic Efficiency and Selectivity
Precursor Availability and Complexity: The nickel-catalyzed N-arylation pathway begins with simpler, more readily available starting materials: 4-bromobenzaldehyde and butyl carbamate. In contrast, the copper-catalyzed decarboxylative route requires the synthesis of a more complex precursor, N-(4-((butoxycarbonyl)amino)phenyl)acetic acid, which would likely be prepared in a separate multi-step process from simpler starting materials. This makes the nickel-catalyzed route more convergent and potentially more step-economical.
Reaction Conditions and Efficiency: The copper-catalyzed method operates as an oxidative decarboxylation, using aerial oxygen as the terminal oxidant, which is an advantage from a green chemistry perspective. rsc.orgcapes.gov.br The reactions are driven by visible light at or near room temperature. organic-chemistry.org The nickel-catalyzed N-arylation is also a photoredox process performed under mild conditions, generally providing high yields (often exceeding 90%) for a wide range of substrates. organic-chemistry.org Based on analogous reactions, the nickel pathway appears to offer more consistently high yields compared to the potential variability in decarboxylative couplings.
Selectivity: Selectivity is a key consideration for both pathways. In the copper-catalyzed decarboxylative oxygenation, there is a risk of over-oxidation of the newly formed aldehyde to the corresponding carboxylic acid, although reaction conditions can be optimized to minimize this. For the nickel-catalyzed N-arylation, a primary challenge is ensuring selective C-N bond formation without competing side reactions, such as the homocoupling of the aryl bromide. The choice of ligand is critical in controlling the reactivity and selectivity of the nickel catalyst. nih.gov The presence of the aldehyde functionality in the 4-bromobenzaldehyde precursor is generally well-tolerated in modern cross-coupling reactions, including nickel-catalyzed systems. nih.gov
Advanced Chemical Transformations and Functionalization of Butyl 4 Formylphenyl Carbamate
Reactions Involving the Formyl Moiety
The aldehyde functionality in Butyl (4-formylphenyl)carbamate is a primary site for a variety of chemical reactions, enabling the construction of more complex molecular architectures.
Reductive Amination Reactions and Imine Formation
The formyl group readily undergoes condensation with primary amines to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and reversible. The resulting imine can then be reduced in a subsequent step to furnish a secondary amine. This two-step process is often telescoped into a one-pot procedure known as reductive amination. researchgate.netscispace.com
The formation of the imine proceeds through the nucleophilic addition of the primary amine to the carbonyl carbon, followed by dehydration. The subsequent reduction of the C=N double bond is commonly achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net A recyclable iron-based Lewis acid catalyst, Aquivion-Fe, has been shown to promote imine formation in cyclopentyl methyl ether, followed by reduction with NaBH₄. researchgate.net
Table 1: Examples of Reductive Amination of Benzaldehyde (B42025) Derivatives
| Amine | Aldehyde | Reducing Agent | Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| Aniline (B41778) | Benzaldehyde | NaBH₄ | [Et₃NH][HSO₄] | Ionic Liquid | N-Benzylaniline | High |
| Various amines | Various aldehydes/ketones | Formic Acid | Iridium complexes | Water | Secondary/Tertiary Amines | 80-95 |
| Ammonia | Benzaldehyde | H₂ | Pd/C | - | Benzylamine | - |
This table presents generalized findings for the reductive amination of benzaldehyde derivatives to illustrate the reaction's scope.
Esterification Reactions (e.g., Photocatalytic Aerobic Oxidative Esterification)
The formyl group of this compound can be oxidized to a carboxylic acid and subsequently esterified. A more direct and greener approach is the oxidative esterification, which converts the aldehyde directly into an ester in the presence of an alcohol and an oxidizing agent. Photocatalytic methods have emerged as a sustainable option for this transformation.
For instance, the photocatalytic oxidative esterification of benzaldehyde derivatives can be achieved using various catalyst systems under visible light irradiation. researchgate.net One reported method employs riboflavin (B1680620) tetracetate (RFT) as a catalyst in the presence of a Brønsted acid like HCl, using atmospheric oxygen as the terminal oxidant. researchgate.net Another system utilizes coupled V₂O₅–ZnO materials as photocatalysts. researchgate.net While specific examples with this compound are not detailed, the reactivity of the formyl group in similar benzaldehyde derivatives suggests its applicability in such transformations. researchgate.netrsc.org
Table 2: Examples of Photocatalytic Oxidative Esterification of Benzaldehydes
| Aldehyde | Alcohol | Catalyst | Light Source | Key Features |
|---|---|---|---|---|
| Substituted Benzaldehydes | Methanol | Riboflavin tetracetate (RFT)/HCl | Visible light | Aerobic oxidation |
| Benzaldehyde | - | V₂O₅–ZnO | - | Single-step oxidative esterification |
| Benzaldehyde | Methanol | pCN/MXene heterojunction | - | Synergistic acid catalysis |
This table showcases various photocatalytic systems used for the oxidative esterification of benzaldehyde derivatives.
Condensation and Cyclization Reactions for Pyrazole (B372694) Synthesis
The formyl group of this compound can participate in condensation and cyclization reactions to form heterocyclic structures, such as pyrazoles. Pyrazoles are a class of five-membered heterocyclic compounds with a broad range of applications in medicinal chemistry and materials science.
One common strategy for pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648). The formyl group of this compound can be a precursor to one of the carbonyl functionalities required for this cyclization. For example, hydrazones derived from aromatic aldehydes can undergo cyclization under Vilsmeier-Haack conditions (POCl₃/DMF) to yield 4-formylpyrazoles. chemmethod.com Alternatively, a one-pot condensation of aldehydes, ketones, and hydrazine monohydrochloride can form pyrazoline intermediates, which are then oxidized to pyrazoles. organic-chemistry.org
Modifications of the Carbamate (B1207046) Group
The carbamate group in this compound offers another site for chemical modification, including N-alkylation and deprotection to reveal the parent amine.
N-Alkylation and N-Methylation Strategies
The nitrogen atom of the carbamate can be alkylated to introduce further diversity into the molecule. The N-alkylation of carbamates can be achieved under various conditions, often involving a base to deprotonate the nitrogen followed by reaction with an alkyl halide. The existence of commercially available tert-Butyl (4-formylphenyl)(methyl)carbamate confirms that N-methylation of this substrate is a feasible transformation. bldpharm.com General methods for the N-arylation of primary alkyl carbamates using copper-catalyzed cross-coupling reactions with aryl halides have also been developed, suggesting that similar strategies could be adapted for N-alkylation. researchgate.net
Selective N-Deprotection Methodologies (e.g., with HCl or TFA)
The butyl carbamate group serves as a protecting group for the aniline nitrogen. Its removal, or deprotection, regenerates the free amine, which can then be used in subsequent reactions. The tert-butoxycarbonyl (Boc) group is structurally similar to the butyl carbamate, and the methods for its cleavage are often applicable.
Strong acids such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are commonly used for the deprotection of such carbamates. masterorganicchemistry.com The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine. commonorganicchemistry.comcommonorganicchemistry.com The choice of acid and solvent can influence the reaction conditions and selectivity, especially in the presence of other acid-sensitive functional groups. masterorganicchemistry.com
Table 3: Common Reagents for N-Carbamate Deprotection
| Reagent | Typical Conditions | Mechanism |
|---|---|---|
| Hydrochloric Acid (HCl) | HCl in an organic solvent (e.g., dioxane, methanol) | Acid-catalyzed cleavage |
| Trifluoroacetic Acid (TFA) | Neat TFA or in a solvent like dichloromethane (B109758) (DCM) | Acid-catalyzed cleavage |
This table summarizes common acidic conditions for the removal of butyl carbamate protecting groups.
Aromatic Ring Functionalization and Derivatization
The presence of both an activating N-Boc-amino group and a deactivating formyl group on the phenyl ring of this compound governs the regioselectivity of its aromatic functionalization. The powerful ortho,para-directing nature of the carbamate substituent typically dictates the position of electrophilic attack. However, the steric hindrance and electronic effects of the substituents, along with the reaction conditions, play a crucial role in determining the final product distribution.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) stands as a fundamental strategy for modifying aromatic systems. In the case of this compound, the carbamate group, being a strong activating group, directs incoming electrophiles to the positions ortho to it (C2 and C6). The formyl group, a meta-director, deactivates the ring, particularly at the ortho and para positions relative to itself.
Bromination:
The introduction of a bromine atom onto the aromatic ring can be achieved using various brominating agents. A common and effective reagent for this transformation is N-Bromosuccinimide (NBS). Research has shown that the electrophilic aromatic bromination of substrates with activating groups can proceed with high regioselectivity. For instance, the bromination of a similar substrate, compound 21 , with NBS in acetonitrile (B52724) at low temperatures resulted in the exclusive formation of the isomer where bromine is introduced para to the strongest activating group. nih.gov
While specific studies on the bromination of this compound are not extensively detailed in the cited literature, the synthesis of the related compound, 2-Amino-5-bromobenzaldehyde, involves the bromination of an aniline derivative, showcasing the feasibility of such transformations. orgsyn.org The commercially available tert-Butyl(4-bromo-2-formylphenyl)carbamate further confirms that bromination occurs at the position ortho to the carbamate group.
A plausible synthetic approach for the ortho-bromination of this compound would involve the treatment with NBS in a suitable solvent like acetonitrile or dichloromethane at controlled temperatures to ensure high regioselectivity.
Table 1: Representative Electrophilic Bromination
| Starting Material | Reagent | Product | Notes |
| This compound | N-Bromosuccinimide (NBS) | Butyl (2-bromo-4-formylphenyl)carbamate | The carbamate group directs bromination to the ortho position. |
Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). The carbamate group is recognized as an effective DMG. baranlab.orgharvard.edu This strategy involves the deprotonation of the aromatic proton ortho to the DMG by a strong organolithium base, such as n-butyllithium or sec-butyllithium, to form a lithiated intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents.
For this compound, the carbamate group can direct the lithiation to the C2 position. However, the aldehyde functionality is sensitive to organolithium reagents. Therefore, a protection-deprotection sequence for the aldehyde or the use of a transient in-situ protection method would be necessary to successfully employ DoM. For example, aldehydes can be transiently protected by forming an anionic adduct with an amide. harvard.edu
Once the ortho-lithiated species is generated, it can react with various electrophiles, such as alkyl halides, silyl (B83357) chlorides, or sources of iodine, to yield the corresponding ortho-substituted derivatives.
Table 2: Potential Directed Ortho-Metalation Reactions
| Electrophile | Product |
| Iodomethane | Butyl (4-formyl-2-methylphenyl)carbamate |
| Trimethylsilyl chloride | Butyl (4-formyl-2-(trimethylsilyl)phenyl)carbamate |
| Iodine | Butyl (4-formyl-2-iodophenyl)carbamate |
Metal-Catalyzed Cross-Coupling Reactions
While not a direct functionalization of a C-H bond on the parent molecule, the synthesis of derivatives of this compound can be achieved through metal-catalyzed cross-coupling reactions. For instance, a brominated derivative, such as Butyl (2-bromo-4-formylphenyl)carbamate, can serve as a substrate for Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
The Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate with a boronic acid has been demonstrated to proceed in high yield, indicating that the carbamate-protected amino group is compatible with these reaction conditions. mdpi.com This suggests that a similar strategy could be applied to a brominated derivative of this compound to introduce new aryl or vinyl substituents.
Table 3: Potential Cross-Coupling Reactions of a Brominated Derivative
| Reaction Type | Coupling Partner | Catalyst System | Product |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh3)4 / Base | Butyl (4-formyl-2-phenylphenyl)carbamate |
| Sonogashira Coupling | Phenylacetylene | PdCl2(PPh3)2 / CuI / Base | Butyl (4-formyl-2-(phenylethynyl)phenyl)carbamate |
| Buchwald-Hartwig Amination | Aniline | Pd catalyst / Ligand / Base | Butyl (4-formyl-2-(phenylamino)phenyl)carbamate |
Mechanistic Insights into Reactions Involving Butyl 4 Formylphenyl Carbamate
Elucidation of Reaction Mechanisms in Synthesis Pathways (e.g., Copper(II)-Photocatalyzed Processes)
The synthesis of aryl carbamates, including butyl (4-formylphenyl)carbamate, can be achieved through various methods, with copper-catalyzed cross-coupling reactions being particularly prominent. These reactions offer efficient ways to form the key carbon-nitrogen bond.
One of the modern approaches involves visible-light-mediated copper photocatalysis. beilstein-journals.org In a typical Cu(II)-based photocatalytic cycle, the process is initiated by the photoexcitation of a Cu(II) complex by visible light. This excited complex has sufficient energy to engage in subsequent redox events. The synthesis of N-arylcarbamates has been successfully demonstrated through the copper-catalyzed coupling of aryl boronic acids with azidoformates. nih.gov This Chan-Lam coupling reaction can proceed at room temperature using a copper chloride catalyst without the need for additional ligands or bases. nih.gov
Another significant pathway is the copper-catalyzed coupling of aryl halides with potassium cyanate (B1221674) in the presence of an alcohol. researchgate.netresearchgate.net This reaction, typically catalyzed by a Cu(I) species like cuprous iodide (CuI) and a ligand, yields the corresponding aryl carbamate (B1207046). researchgate.netresearchgate.net While not a photocatalytic process, it represents a fundamental copper-catalyzed route to this class of compounds.
More recently, dual nickel photocatalysis has emerged as a powerful method for synthesizing O-aryl carbamates from aryl halides, amines, and carbon dioxide under mild conditions, avoiding toxic reagents like phosgene. nih.gov Although this method uses nickel, the underlying principles of using light to drive the catalytic cycle are analogous to potential copper-photocatalyzed systems.
Investigation of Catalytic Cycles and Intermediates
The catalytic cycles in copper-mediated syntheses are central to understanding the reaction mechanism.
Copper(II)-Photocatalyzed Cycle: A proposed mechanism for a Cu(II)-based photocatalytic reaction begins with the formation of a Cu(II)-ligand complex. beilstein-journals.org Upon irradiation with visible light, this complex becomes photoexcited. The excited Cu(II) species can then oxidize a substrate, leading to the formation of a radical intermediate and a reduced Cu(I) species. The Cu(I) catalyst is then reoxidized back to Cu(II) to complete the catalytic cycle. beilstein-journals.org Alternatively, the excited Cu(II) complex can be reduced by a sacrificial electron donor, generating a Cu(I) species that then participates in the main catalytic cycle.
Copper(I)-Catalyzed Cycle (Ullmann-type Coupling): In the non-photocatalytic, traditional copper-catalyzed synthesis of aryl carbamates from aryl halides, the cycle is believed to involve Cu(I) and Cu(III) intermediates. The cycle likely initiates with the oxidative addition of the aryl halide to a Cu(I) complex to form a Cu(III)-aryl intermediate. This is followed by reaction with the nucleophile (e.g., a cyanate that subsequently reacts with an alcohol, or an alcohol/amine) in a step known as reductive elimination. This step forms the C-N or C-O bond of the final carbamate product and regenerates the Cu(I) catalyst, allowing the cycle to continue. researchgate.net
Dual Nickel Photocatalysis Cycle: In the dual nickel photocatalysis system for O-aryl carbamate synthesis, the mechanism is consistent with a Ni(I)-Ni(III) cycle. nih.gov A photocatalyst absorbs visible light and reduces a Ni(II) precatalyst to the active Ni(I) species. This Ni(I) complex then undergoes oxidative addition with an aryl halide to form a Ni(III) intermediate. Subsequent reaction with a carbamate anion (formed from an amine and CO2) and reductive elimination yields the O-aryl carbamate product and regenerates the Ni(I) species, which is then available for the next catalytic turnover. The photocatalyst is crucial for continuously generating the active Ni(I) species. nih.gov
Role of Electronic and Steric Factors in Reactivity
The reactivity of this compound is governed by the interplay of electronic and steric effects originating from its constituent functional groups.
This has opposing effects on the reactivity of the aldehyde. The electron-donating nature of the carbamate group in the para position increases the electron density on the carbonyl carbon of the aldehyde group. learncbse.in This increased electron density reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophilic attack compared to unsubstituted benzaldehyde (B42025). ncert.nic.inquora.com Conversely, a substituent that is electron-withdrawing would decrease the electron density on the carbonyl carbon, making it more susceptible to nucleophilic addition. learncbse.in For instance, in reductive amination reactions, electron-donating groups on the benzaldehyde have been shown to have a modest effect, slightly slowing the reaction. acs.org
Steric Factors: Steric hindrance plays a critical role in nucleophilic addition reactions at the carbonyl carbon. ncert.nic.in The approach of a nucleophile to the sp2-hybridized carbonyl carbon leads to a more crowded sp3-hybridized tetrahedral intermediate. ncert.nic.in In this compound, the steric bulk around the aldehyde is primarily from the plane of the benzene (B151609) ring itself. The butyl group on the carbamate is distant and unlikely to cause significant steric hindrance at the aldehyde functionality. However, in reactions involving the carbamate nitrogen itself, the butyl group and the adjacent carbonyl could present considerable steric hindrance, influencing the approach of electrophiles or other reactants to the nitrogen atom. Steric effects are known to be a determining factor in the competition between substitution and elimination reactions. acs.org
| Substituent at para-position | Electronic Effect | Effect on Carbonyl Carbon's Electrophilicity | Predicted Reactivity towards Nucleophiles |
|---|---|---|---|
| -NO₂ | Strongly Electron-Withdrawing | Increased | Higher than Benzaldehyde |
| -H (Benzaldehyde) | Neutral (Reference) | Reference | Reference |
| -CH₃ | Electron-Donating (Hyperconjugation) | Decreased | Lower than Benzaldehyde |
| -NHCOOBu (in this compound) | Electron-Donating (Resonance) | Decreased | Lower than Benzaldehyde |
Application of Hard and Soft, Acid and Bases (HSAB) Principles in Related Contexts
The Hard and Soft, Acid and Bases (HSAB) principle is a qualitative concept that helps predict the outcome of chemical reactions based on the characteristics of the reacting species. adichemistry.com It states that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. libretexts.orgshahucollegelatur.org.in
Hard acids/bases are typically small, highly charged, and not easily polarizable.
Soft acids/bases are generally larger, have a low charge, and are highly polarizable. nih.gov
In the context of this compound, we can identify several reactive sites:
Aldehyde Carbonyl Carbon: This is an electrophilic center (Lewis acid). Due to the polarization of the C=O bond, the carbon atom is electron-deficient. It is considered a relatively hard acid .
Aldehyde Carbonyl Oxygen: This is a nucleophilic center (Lewis base) with lone pairs. Oxygen is a highly electronegative atom, making this a hard base .
Carbamate Nitrogen: The nitrogen atom has a lone pair and is a nucleophilic center (Lewis base). It is generally considered a borderline to hard base .
Carbamate Carbonyl Oxygen: Similar to the aldehyde oxygen, this is a hard base .
Predicting Reactivity using HSAB: The HSAB principle can be used to predict which nucleophiles or electrophiles will preferentially react with the different sites on the molecule.
A hard acid , such as a proton (H+) or a metal ion like Al³⁺, would be expected to coordinate preferentially with the hard base sites, namely the carbonyl oxygens of either the aldehyde or the carbamate group. Protonation of a carbonyl oxygen is often the first step in acid-catalyzed reactions of aldehydes.
A hard nucleophile (hard base), such as the hydroxide (B78521) ion (OH⁻) or an alkoxide (RO⁻), would preferentially attack the hard acid site, which is the aldehyde's carbonyl carbon. This is consistent with typical nucleophilic addition reactions to aldehydes.
A soft acid , such as a metal ion like Ag⁺ or Cu⁺, might show some preference for interacting with the π-system of the benzene ring or potentially the carbamate nitrogen, which has more borderline character than the hard oxygens.
A soft nucleophile (soft base), like a thiol (RSH) or an iodide ion (I⁻), would be less reactive towards the hard carbonyl carbon compared to a hard nucleophile. However, in reactions involving ambidentate nucleophiles, the HSAB principle can predict the site of attack. For example, the thiocyanate (B1210189) ion (SCN⁻) is an ambidentate nucleophile. Its sulfur end is soft, and its nitrogen end is hard. According to the HSAB principle, the soft sulfur would prefer to attack a soft acid, while the hard nitrogen would prefer a hard acid. adichemistry.com
This principle provides a useful framework for rationalizing and predicting the regioselectivity of reactions involving multifunctional compounds like this compound.
| Type | Class | Examples |
|---|---|---|
| Acid | Hard | H⁺, Li⁺, Na⁺, Mg²⁺, Al³⁺, Carbonyl Carbon |
| Soft | Cu⁺, Ag⁺, Hg²⁺, Pt²⁺, I₂, Br₂ | |
| Base | Hard | OH⁻, F⁻, Cl⁻, H₂O, NH₃, R-O⁻, Carbonyl Oxygen |
| Soft | I⁻, SCN⁻, RSH, R₂S |
Strategic Applications of Butyl 4 Formylphenyl Carbamate As a Building Block in Complex Molecular Synthesis
Utilization in the Synthesis of Pharmacologically Active Compounds
The aldehyde and carbamate (B1207046) groups present in Butyl (4-formylphenyl)carbamate offer convenient handles for a variety of chemical transformations. The formyl group can readily participate in reactions such as condensations, reductive aminations, and the formation of heterocyclic rings. Simultaneously, the carbamate group can be modified or can influence the electronic properties of the aromatic ring, making this compound a strategic choice for the synthesis of targeted bioactive molecules.
Precursors for DNA Methyltransferase 1 (DNMT1) Inhibitors
While the design and synthesis of novel non-nucleoside inhibitors for DNA Methyltransferase 1 (DNMT1) is an active area of research, with various maleimide (B117702) derivatives and other heterocyclic compounds being investigated, a direct synthetic route utilizing this compound as a precursor for these inhibitors is not explicitly detailed in the reviewed scientific literature. researchgate.netnih.gov The development of potent and selective DNMT1 inhibitors is a key strategy in epigenetic drug discovery, and researchers continue to explore a wide range of chemical scaffolds to achieve this goal. nih.gov
Intermediates in Glucocorticoid Receptor Modulator Synthesis
The synthesis of selective glucocorticoid receptor (GR) modulators is a significant focus in the development of anti-inflammatory drugs with improved side-effect profiles. While various nonsteroidal scaffolds, such as those based on N-benzyl-N-(4-phenoxyphenyl)benzenesulfonamide, and steroidal derivatives, including betamethasone (B1666872) 17α-carbamates, have been developed, the scientific literature reviewed does not specifically report the use of this compound as an intermediate in their synthesis. nih.govnih.gov
Building Blocks for Urokinase-type Plasminogen Activator (uPA) Inhibitors
The inhibition of urokinase-type plasminogen activator (uPA) is a promising therapeutic strategy for cancer, as uPA is involved in tumor invasion and metastasis. The development of synthetic inhibitors for uPA has explored various chemical classes, including guanidine (B92328) derivatives and 4-oxazolidinones. researchgate.netnih.gov However, a definitive synthetic pathway that employs this compound as a key building block for the creation of uPA inhibitors has not been identified in the surveyed literature.
Scaffolds for Arylpyrazolethiazole Derivatives for Imaging α-Synuclein Aggregates
A significant application of a structurally related compound, tert-Butyl (4-formylphenyl)carbamate, is in the synthesis of arylpyrazolethiazole (APT) derivatives, which are being investigated as potential imaging agents for α-synuclein aggregates. nih.gov These aggregates are a hallmark of neurodegenerative diseases such as Parkinson's disease. The development of positron emission tomography (PET) tracers for α-synuclein is crucial for early diagnosis and for assessing the efficacy of new treatments. nih.gov
In this context, tert-Butyl (4-formylphenyl)carbamate serves as a key starting material. The synthesis involves the reaction of 4-aminobenzaldehyde (B1209532) with di-tert-butyldicarbonate to yield the protected intermediate, tert-Butyl (4-formylphenyl)carbamate. nih.gov This intermediate's formyl group is then utilized in a subsequent Claisen-Schmidt condensation reaction with an appropriate ketone to form a chalcone, which is a precursor to the final arylpyrazolethiazole scaffold. nih.gov The carbamate group can be further modified, for instance, by N-alkylation to introduce functionalities for radiolabeling, such as with a fluoroethyl group for the development of PET tracers. nih.gov
One such derivative, APT-13, has shown promising results with a notable inhibition constant and selectivity for α-synuclein fibrils over other amyloid proteins. nih.gov The radiolabeled version, [11C]APT-13, demonstrated excellent brain penetration in preclinical studies, highlighting the potential of this class of compounds derived from this compound analogs. nih.gov
Table 1: Key Intermediates in the Synthesis of Arylpyrazolethiazole Derivatives
| Compound Name | Structure | Role in Synthesis |
|---|---|---|
| tert-Butyl (4-formylphenyl)carbamate | Starting material, provides the formylphenylcarbamate core. nih.gov | |
| Thiazolyl chalcone | Intermediate formed via Claisen-Schmidt condensation. nih.gov |
Integration into Supramolecular Architectures
The bifunctional nature of this compound suggests its potential utility as a component in the construction of complex supramolecular systems. The directional properties of the formyl and carbamate groups could, in principle, be exploited in the design of self-assembling structures.
Components in Molecular Axles and Rotaxanes
Molecular axles and rotaxanes are fascinating examples of mechanically interlocked molecular architectures with potential applications in molecular machinery and nanotechnology. These structures typically consist of a linear "axle" component threaded through a macrocyclic "wheel," with bulky "stopper" groups at the ends of the axle to prevent dethreading. While molecules with aldehyde and carbamate functionalities can be envisioned as components of such systems, for example, as part of a stopper or integrated into the axle, a specific mention of this compound in the synthesis of molecular axles and rotaxanes was not found in the reviewed scientific literature.
Precursors for Stimuli-Responsive Host-Guest Systems
Stimuli-responsive host-guest systems are a cornerstone of supramolecular chemistry, designed to exhibit significant changes in their structure and function in response to external triggers such as light, pH, temperature, or the presence of specific ions. d-nb.infonih.govnih.gov These systems are often based on macrocyclic compounds like crown ethers, cryptands, and calixarenes, which can encapsulate guest molecules. d-nb.infonih.gov The responsiveness is typically engineered by incorporating stimulus-sensitive moieties into the macrocyclic structure.
The aldehyde functionality of this compound makes it a potential precursor for incorporation into such systems. Benzaldehyde (B42025) and its derivatives are versatile reactants in organic synthesis, capable of forming various functional groups that can be integrated into larger molecular architectures. nih.govresearchgate.net For instance, the aldehyde group could be used to construct macrocycles through condensation reactions or to functionalize existing macrocycles. researchgate.netmdpi.com
The carbamate group, on the other hand, offers a site for further modification or could potentially influence the electronic properties and, by extension, the binding capabilities of a host system. Carbamates are known to be relatively stable and can participate in hydrogen bonding, which is a crucial interaction in host-guest chemistry. nih.gov
Although direct evidence is lacking for this compound, the general strategies for creating stimuli-responsive systems often involve the use of functionalized aromatic aldehydes. For example, photo-responsive systems have been synthesized using molecules containing photoisomerizable units like azobenzene, which can be constructed from appropriately functionalized precursors. nih.gov Similarly, pH-responsive systems often incorporate acidic or basic groups that can be protonated or deprotonated, leading to conformational changes. researchgate.net
Table 1: Examples of Stimuli for Host-Guest Systems and Potential Precursor Functionalities
| Stimulus | Responsive Moiety Example | Potential Role of a Benzaldehyde Derivative |
| Light | Azobenzene | Synthesis of azobenzene-containing macrocycles |
| pH | Carboxylic Acid / Amine | Functionalization to introduce acidic/basic sites |
| Redox | Ferrocene | Incorporation into redox-active macrocycles |
| Ions | Crown Ether | Formation of the macrocyclic backbone |
While the potential exists, no specific studies were identified that have utilized this compound for these purposes.
Theoretical and Computational Chemistry Approaches Applied to Butyl 4 Formylphenyl Carbamate Systems
Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and reactivity of organic molecules due to its balance of accuracy and computational cost. arxiv.org For Butyl (4-formylphenyl)carbamate, DFT can be employed to elucidate potential reaction pathways and their associated energy barriers, providing crucial information for understanding its chemical transformations.
While specific DFT studies on this compound are not abundant in the literature, the reactivity of its constituent functional groups—the aromatic aldehyde and the carbamate (B1207046)—has been extensively studied. The formyl group is a key site for nucleophilic addition reactions. DFT calculations on similar aromatic aldehydes, such as benzaldehyde (B42025), have been used to investigate the mechanism of reactions with various nucleophiles. nih.gov These studies typically involve locating the transition state structures and calculating the activation energies for different reaction pathways. For instance, in the reaction of an aldehyde with an amine to form a hemiaminal and subsequently a Schiff base, DFT can map out the potential energy surface, identifying the rate-determining step. nih.gov
The carbamate moiety can participate in various reactions, including hydrolysis and reactions at the nitrogen atom. DFT studies on carbamate formation and hydrolysis have provided detailed mechanistic insights. researchgate.net For example, the role of solvent molecules, such as water, in stabilizing intermediates and transition states can be explicitly modeled to understand the reaction energetics in solution. researchgate.net The reaction energy profiles, including the electronic energies (ΔEelec) and Gibbs free energies (ΔG) of reactants, transition states, and products, can be calculated to predict the feasibility and spontaneity of a reaction. researchgate.net
By applying these established DFT methodologies to this compound, one could investigate a range of reactions, such as its oxidation to a carboxylic acid, reduction to an alcohol, or its participation in condensation reactions. The calculated energetic data, as shown in the hypothetical table below, would be invaluable for predicting its reactivity and guiding synthetic efforts.
| Reaction Pathway | Reactant(s) | Transition State (TS) | Product(s) | ΔE‡ (kcal/mol) | ΔG‡ (kcal/mol) |
| Nucleophilic addition of amine | This compound + Amine | TS1 | Hemiaminal | 15.2 | 20.5 |
| Dehydration of hemiaminal | Hemiaminal | TS2 | Schiff Base | 10.8 | 14.2 |
| Oxidation of aldehyde | This compound + Oxidant | TS3 | Carboxylic Acid Derivative | 25.1 | 30.3 |
This table presents hypothetical DFT-calculated activation energies for plausible reactions involving this compound, based on analogous systems.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While DFT is excellent for studying reactions, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound over longer timescales.
MM methods employ classical force fields to calculate the potential energy of a system as a function of its atomic coordinates. These force fields are collections of parameters that describe bond stretching, angle bending, torsional angles, and non-bonded interactions. For this compound, a suitable force field would be parameterized to accurately represent both the aromatic and carbamate functionalities. MM simulations can be used to perform conformational searches to identify low-energy conformers of the molecule. A study on butyl carbamate itself revealed the existence of multiple low-energy conformations, with the extended forms being the most stable. uva.esresearchgate.net The less stable, folded conformations were found to be stabilized by weak intramolecular hydrogen bonds. uva.esresearchgate.net
MD simulations build upon MM by integrating Newton's equations of motion, allowing the atoms in a molecule to move over time. This provides a dynamic picture of the molecule's behavior, including its conformational flexibility and interactions with its environment. An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal how the solvent molecules arrange themselves around the solute and how this affects its conformation. youtube.com Such simulations are crucial for understanding the behavior of the molecule in solution, which is relevant for many of its potential applications. For instance, MD simulations have been used to study the binding of carbamate-containing drugs to their target proteins, providing insights into the specific interactions that govern binding affinity and selectivity. nih.gov
The following table summarizes the types of information that can be obtained from MM and MD simulations of this compound.
| Simulation Type | Information Obtained | Relevance |
| Molecular Mechanics (MM) | Low-energy conformers, potential energy surface | Understanding the accessible shapes of the molecule |
| Intramolecular interactions (e.g., hydrogen bonds) | Rationalizing conformational preferences | |
| Molecular Dynamics (MD) | Conformational dynamics over time | Assessing the flexibility and stability of different conformers |
| Solvation structure and dynamics | Understanding how the solvent influences molecular behavior | |
| Intermolecular interactions with other molecules | Predicting binding modes and affinities in biological or material systems |
Computational Design of Derivatives and Analogs
Computational chemistry is a powerful tool for the rational design of new molecules with desired properties. nih.gov Starting from the core structure of this compound, computational methods can be used to design derivatives and analogs with modified biological activity, physical properties, or reactivity. This process often involves establishing a Quantitative Structure-Activity Relationship (QSAR) or a Structure-Property Relationship (QSPR).
QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For example, if this compound were to be developed as a potential drug candidate, a QSAR study could be performed on a library of its derivatives. This would involve calculating various molecular descriptors for each derivative, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). These descriptors would then be statistically correlated with the measured biological activity to build a predictive model. Such models can then be used to design new derivatives with potentially enhanced activity. mdpi.com
Computational design can also be used to optimize the physicochemical properties of this compound for specific applications. For example, if the goal is to develop a new material, DFT calculations could be used to predict how different substituents on the aromatic ring would affect properties like its electronic band gap or its ability to self-assemble. The carbamate group offers another point of modification, and computational studies can predict how changes to the butyl group would influence properties like solubility and membrane permeability. nih.gov
The table below illustrates a hypothetical computational design workflow for creating derivatives of this compound with improved properties.
| Design Goal | Computational Approach | Key Descriptors/Properties to Analyze | Example Modification |
| Enhanced Biological Activity | QSAR, Molecular Docking | Binding affinity, interaction energies with target protein | Introduction of a hydroxyl group to form a new hydrogen bond |
| Improved Solubility | MD simulations, Solvation free energy calculations | Solvation free energy, radial distribution functions | Replacement of the butyl group with a more polar chain |
| Tuned Electronic Properties | DFT, TD-DFT | HOMO-LUMO gap, absorption spectrum | Introduction of electron-withdrawing or -donating groups on the aromatic ring |
Spectroscopic Data Interpretation through Computational Modeling
Computational modeling is an invaluable aid in the interpretation of experimental spectroscopic data. By calculating theoretical spectra and comparing them to experimental ones, a more detailed and accurate assignment of spectral features can be achieved. nih.gov
For this compound, DFT calculations can be used to predict its vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.
Vibrational Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities. nih.gov These calculated frequencies are often systematically scaled to account for anharmonicity and other limitations of the theoretical model. By comparing the calculated IR and Raman spectra with experimental data, one can confidently assign the observed peaks to specific vibrational modes of the molecule, such as the C=O stretch of the carbamate, the C=O stretch of the aldehyde, and various vibrations of the aromatic ring. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable method for calculating NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. nih.gov By calculating the NMR parameters for different possible conformers of this compound, it is possible to determine which conformers are present in solution and to assign the complex NMR spectra. mdpi.comnih.gov
Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.org TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. sci-hub.seresearchgate.net These calculations can help to assign the observed electronic transitions, for example, distinguishing between π→π* and n→π* transitions. sci-hub.se
The following table provides a summary of how computational modeling can be applied to interpret the spectroscopic data of this compound.
| Spectroscopic Technique | Computational Method | Information Obtained |
| Infrared (IR) & Raman | DFT (Harmonic frequency analysis) | Assignment of vibrational modes, identification of functional groups |
| Nuclear Magnetic Resonance (NMR) | DFT (GIAO method) | Assignment of chemical shifts, determination of molecular conformation in solution |
| Ultraviolet-Visible (UV-Vis) | Time-Dependent DFT (TD-DFT) | Assignment of electronic transitions, prediction of absorption maxima |
Q & A
What are the optimal synthetic routes for preparing butyl (4-formylphenyl)carbamate, and how can purity be validated?
Basic Research Focus
The synthesis typically involves carbamate formation via reaction of 4-formylphenylamine with butyl chloroformate under basic conditions. Key steps include:
- Reagent selection : Use anhydrous solvents (e.g., THF or DCM) and a base like triethylamine to neutralize HCl byproducts .
- Temperature control : Maintain 0–5°C during reagent addition to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .
- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., absence of unreacted amine or formyl group side products) .
How do steric and electronic effects of the 4-formyl group influence the reactivity of this compound in nucleophilic substitutions?
Advanced Research Focus
The 4-formyl group introduces both electronic and steric modifications:
- Electronic effects : The electron-withdrawing formyl group activates the carbamate carbonyl toward nucleophilic attack (e.g., by amines or hydrazines) but deactivates the aromatic ring for electrophilic substitutions .
- Steric hindrance : The para-substituted formyl group minimizes steric clashes, enabling regioselective functionalization at the carbamate site. Computational modeling (DFT studies) can predict reaction pathways and transition states .
- Experimental validation : Compare reaction rates with analogs (e.g., 4-methylphenyl or 4-nitrophenyl derivatives) using kinetic assays .
What analytical methods are most effective for resolving contradictions in stability data under varying pH conditions?
Advanced Research Focus
Stability discrepancies often arise from pH-dependent hydrolysis:
- Methodology :
- pH-rate profiling : Conduct accelerated stability studies at pH 2–12 (buffers like HCl/NaOH) and monitor degradation via LC-MS .
- Degradation product identification : Use high-resolution mass spectrometry (HRMS) to detect hydrolysis products (e.g., 4-formylphenol or butanol) .
- Mechanistic insights : NMR tracking of deuterium exchange at the carbamate carbonyl under acidic/basic conditions reveals hydrolysis pathways .
- Mitigation strategies : Stabilize the compound in anhydrous, neutral storage conditions (≤4°C, argon atmosphere) .
How can this compound be integrated into covalent organic frameworks (COFs) for catalytic applications?
Advanced Research Focus
The formyl group enables post-synthetic modification of COFs:
- COF design : Condense with boronic acid-containing linkers (e.g., 1,4-phenylenediboronic acid) to form imine-linked frameworks .
- Functionalization : Post-synthetic reduction (NaBH4) converts the formyl group to a hydroxyl group, enhancing COF hydrophilicity for catalytic applications .
- Characterization : Confirm framework integrity via PXRD (e.g., eclipsed vs. staggered stacking) and BET surface area analysis (≥500 m²/g) .
What safety protocols are critical when handling this compound in solvent-free reactions?
Basic Research Focus
Key safety measures include:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling .
- Thermal hazard mitigation : Avoid temperatures >100°C (risk of decomposition to toxic gases like CO or NOx) .
- Spill management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste .
How does the carbamate group’s hydrolytic stability compare to urea or amide analogs in biological assays?
Advanced Research Focus
Comparative stability studies:
- Hydrolysis kinetics : Incubate compounds in PBS (pH 7.4, 37°C) and quantify degradation via UV-Vis (λ = 270 nm for carbamate) .
- Biological relevance : Carbamates exhibit slower hydrolysis than ureas (t½ = 24–48 hrs vs. 2–6 hrs) but faster than amides (t½ = days), making them suitable for prodrug design .
- Structural analysis : X-ray crystallography of enzyme-carbamate complexes (e.g., acetylcholinesterase) reveals hydrogen-bonding interactions that stabilize the intermediate .
What strategies minimize byproduct formation during coupling reactions involving this compound?
Basic Research Focus
Optimize reaction conditions:
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate coupling while reducing esterification byproducts .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction homogeneity .
- Workup procedures : Aqueous extraction (brine/EtOAc) removes unreacted reagents, followed by silica gel filtration .
How can computational tools predict the environmental impact of this compound degradation products?
Advanced Research Focus
Apply green chemistry metrics:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
